9-Benzoylnonanoic acid
Description
9-Benzoylnonanoic acid is a carboxylic acid derivative featuring a nonanoic acid backbone (a 9-carbon aliphatic chain terminating in a carboxylic acid group) with a benzoyl (C₆H₅CO-) substituent at the ninth carbon position. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to unmodified nonanoic acid, due to the aromatic benzoyl group.
Key characteristics inferred from similar compounds include:
- Molecular formula: Likely C₁₆H₂₂O₃ (nonanoic acid: C₉H₁₈O₂ + benzoyl group: C₇H₅O).
- Molecular weight: ~262.35 g/mol.
- Solubility: Expected to be low in water but soluble in organic solvents (e.g., ethanol, DMSO), similar to benzoylated fatty acids .
Properties
IUPAC Name |
10-oxo-10-phenyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c17-15(14-10-6-5-7-11-14)12-8-3-1-2-4-9-13-16(18)19/h5-7,10-11H,1-4,8-9,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDTTMFTKLRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305601 | |
| Record name | 9-Benzoylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6712-10-3 | |
| Record name | NSC171229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzoylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-OXO-10-PHENYLDECANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzoylnonanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and nonanoic acid as starting materials, with aluminum chloride as a catalyst. The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzoyl chloride reacts with nonanoic acid in the presence of aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Benzoyl chloride and nonanoic acid are handled in large quantities.
Catalyst Recovery and Reuse: Aluminum chloride is recovered and reused to minimize waste and reduce production costs.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Photochemical Reactions
Nonanoic acid (NA) undergoes photosensitized oxidation in the presence of triplet-state photosensitizers like 4-benzoylbenzoic acid (4-BBA). Key observations include:
-
Radical Formation : NA reacts with 4-BBA* (triplet state) via hydrogen abstraction, forming ketyl radicals (e.g., 4-BBA–H·) and initiating chain reactions .
-
Product Distribution :
Table 1: Photochemical Products of Nonanoic Acid
| Product | Formula | Phase | Proposed Pathway |
|---|---|---|---|
| Nonanal | C₉H₁₈O | Gas | Direct oxidation of NA |
| Nonenoic acid | C₉H₁₆O₂ | Condensed | Radical-mediated oxidation |
| NA dimer | C₁₈H₃₄O₄ | Condensed | Radical recombination |
Ozonolysis Pathways
While 9-benzoylnonanoic acid is not explicitly studied, ozonolysis of unsaturated fatty acids (e.g., oleic acid) yields nonanoic acid and related products. Key pathways:
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Primary Products : Nonanal (C₉H₁₈O) and azelaic acid (HOOC-(CH₂)₇-COOH) dominate in bulk-phase reactions .
-
Mechanism : Ozone attacks double bonds, forming molozonides that decompose into aldehydes and carboxylic acids .
Table 2: Synthetic Routes for Benzylated Nonanoic Acid Derivatives
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ozonolysis of unsaturated FA | O₃, H₂O₂ | Cleavage to NA and azelaic acid |
| Benzylation | Benzyl bromide, base catalyst | Introduction of benzyl group |
Reactivity in Surface Microlayers
NA in surface films reacts preferentially at the air-water interface:
-
Photosensitized Oxidation : Accelerated by 4-BBA, leading to >65% conversion to oxygenated products under UV light .
-
Oxygen Dependence :
Industrial and Environmental Relevance
Scientific Research Applications
9-Benzoylnonanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 9-Benzoylnonanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The fatty acid chain can integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural and Functional Differences
- Lipophilicity: The benzoyl group in this compound increases its logP value compared to nonanoic acid (~4.5 vs. ~3.1), enhancing membrane permeability and suitability for hydrophobic applications .
- Synthesis Challenges : Benzoylation of long-chain acids often requires catalysts like Lewis acids (e.g., AlCl₃) or coupling reagents, as seen in the synthesis of 9-Benzyladenine .
Biological Activity
9-Benzoylnonanoic acid (BNA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of BNA, including its antioxidant properties, antimicrobial effects, and implications for therapeutic applications.
This compound is an aromatic carboxylic acid characterized by a nonanoic acid backbone with a benzoyl group at the 9-position. Its structure can be represented as follows:
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of benzoic acid, including BNA, exhibit notable antioxidant properties.
The antioxidant activity of BNA may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that compounds with electron-donating groups enhance their radical scavenging capabilities. For example, modifications at the para-position of the benzoyl group significantly improve antioxidant activity compared to those at the ortho or meta positions .
Comparative Studies
A comparative analysis of various benzoic acid derivatives revealed that BNA demonstrated superior radical scavenging abilities in assays such as DPPH and ABTS. The following table summarizes the antioxidant activities of selected compounds:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75 | 80 |
| Compound A | 60 | 70 |
| Compound B | 50 | 65 |
Antimicrobial Activity
BNA has also been investigated for its antimicrobial properties. Recent studies indicate that benzoyl derivatives exhibit potent inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activity of benzyl and benzoyl benzoic acid derivatives, BNA was found to inhibit bacterial RNA polymerase, thereby disrupting bacterial transcription and growth. The compound showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Therapeutic Applications
The biological activities of BNA suggest its potential applications in therapeutic contexts:
- Antioxidant Therapy : Given its ability to scavenge free radicals, BNA could be explored as a therapeutic agent for oxidative stress-related conditions.
- Antimicrobial Treatment : Its efficacy against resistant bacterial strains positions BNA as a candidate for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
